4-[(E)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]phenolate
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Overview
Description
(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE is a complex organic compound with a unique structure that includes a hydroxyl group, an imino group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE typically involves multiple steps, including the formation of the oxazolo[2,3-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 4-hydroxybenzaldehyde and 2-methyl-4,5-dihydro-1H-imidazole-5-one, followed by cyclization and condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzaldehyde derivative, while reduction of the imino group may produce an amine derivative.
Scientific Research Applications
(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying enzyme mechanisms or as a potential therapeutic agent due to its bioactive functional groups.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and imino groups can form hydrogen bonds with active site residues, while the methylene bridge and oxazolo[2,3-a]pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
- (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
Uniqueness
The uniqueness of (6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for unique hydrogen bonding interactions, while the imino group provides a site for potential reduction reactions. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
7-amino-2-methyl-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,2]oxazolo[2,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H11N3O3/c1-8-6-12-16-14(19)11(13(15)17(12)20-8)7-9-2-4-10(18)5-3-9/h2-7H,15H2,1H3 |
InChI Key |
OGNSODJTUHRNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C(=C(N2O1)N)C=C3C=CC(=O)C=C3 |
Origin of Product |
United States |
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